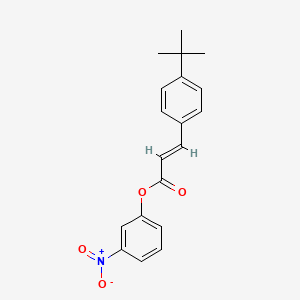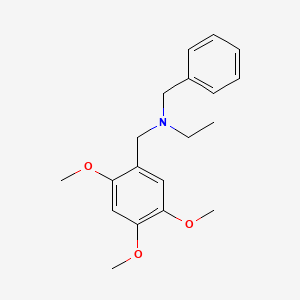
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the hydrolysis of the ester bond by enzymes such as lipases and esterases. The resulting product is 3-nitrophenol and 4-tert-butylcinnamic acid. This reaction can be monitored through various methods such as UV-Vis spectroscopy and HPLC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate are dependent on the specific enzyme that is being studied. For example, lipases are involved in the breakdown of lipids in the body and are commonly studied using this compound. Additionally, esterases are involved in the metabolism of various compounds in the body and are also studied using this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its specificity for certain enzymes. This compound is also relatively easy to synthesize and purify. However, one limitation is that the hydrolysis reaction can be slow and may require longer reaction times.
Orientations Futures
There are numerous future directions for the use of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in scientific research. One potential area of study is the development of biosensors for the detection of lipases and esterases in various biological samples. Additionally, this compound could be used in the development of new inhibitors for these enzymes. Further research could also be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of biochemistry and physiology.
Méthodes De Synthèse
The synthesis of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction between 3-nitrophenol and 4-tert-butylcinnamic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is a yellow crystalline powder that is purified through recrystallization.
Applications De Recherche Scientifique
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is commonly used in scientific research for its unique properties. It is used as a substrate for various enzymes such as lipases and esterases. This compound is also used in the development of biosensors for the detection of these enzymes. Additionally, it is used in the synthesis of other compounds such as fluorescent probes and inhibitors.
Propriétés
IUPAC Name |
(3-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(21)24-17-6-4-5-16(13-17)20(22)23/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUBFRSXBZRPI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)
![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)


![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)